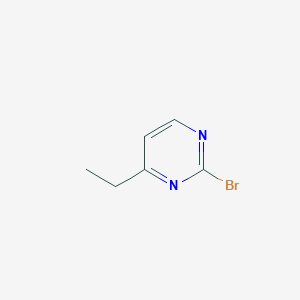

2-Bromo-4-ethylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQIYFRDYZABHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Bromo-4-ethylpyrimidine (CAS 195708-66-8)

[1][2]

Executive Summary

2-Bromo-4-ethylpyrimidine is a halogenated pyrimidine scaffold characterized by a reactive bromine atom at the C2 position and an ethyl group at the C4 position.[1] It serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and receptor antagonists. The C2-bromine acts as a versatile electrophilic handle for nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The following data consolidates experimental and predicted properties based on structural analogs (e.g., 2-bromo-4-methylpyrimidine), as specific experimental data for this CAS is limited in public registries.

| Property | Value / Description |

| Chemical Name | 2-Bromo-4-ethylpyrimidine |

| CAS Registry Number | 195708-66-8 |

| Molecular Formula | |

| Molecular Weight | 187.04 g/mol |

| Structure | Pyrimidine ring substituted with Br at C2 and Ethyl at C4 |

| Physical State | Liquid (at room temperature) |

| Boiling Point (Predicted) | ~225–235 °C (760 mmHg) / ~100–110 °C (10 mmHg) |

| Density (Predicted) | ~1.48 – 1.52 g/cm³ |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Low solubility in water.[2] |

| Stability | Stable under standard conditions; store under inert gas (Ar/N2) away from light. |

Synthetic Methodologies (Expertise & Experience)

The synthesis of 2-bromo-4-alkylpyrimidines requires careful regiocontrol to ensure the alkyl group is installed at C4 and the halogen at C2. The most robust "modern" route avoids the formation of the 6-hydroxy byproduct common in classical Pinner syntheses.

A. The Enaminone Cyclization Route (Preferred)

This pathway is favored for its regioselectivity and scalability. It utilizes an enaminone precursor derived from 2-pentanone.

Step 1: Enaminone Formation Reaction of 2-pentanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields the enaminone intermediate ((E)-1-(dimethylamino)pent-1-en-3-one).

-

Critical Control Point: Temperature must be controlled to prevent polymerization of the vinyl ketone species.

Step 2: Cyclization to 2-Aminopyrimidine The enaminone is condensed with guanidine nitrate (or carbonate) in the presence of a base (e.g., NaOEt) to form 2-amino-4-ethylpyrimidine .

-

Why Guanidine? Guanidine provides the N-C-N fragment of the pyrimidine ring. The amino group at C2 is a stable precursor for the bromine.

Step 3: Sandmeyer-Type Bromination The 2-amino group is converted to the 2-bromo substituent via diazotization.

-

Reagents: Sodium nitrite (

), Hydrobromic acid ( -

Mechanism: Formation of the diazonium salt followed by nucleophilic displacement by bromide.[3]

B. Visualization of Synthetic Logic

Caption: Step-wise synthesis of 2-Bromo-4-ethylpyrimidine via the enaminone-guanidine cyclization pathway.

Reactivity Profile & Applications

The chemical utility of 2-Bromo-4-ethylpyrimidine stems from the distinct reactivity of the C2-Bromine bond.

A. Nucleophilic Aromatic Substitution ( )

The pyrimidine ring is electron-deficient, making the C2 position highly susceptible to nucleophilic attack.

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Conditions: Typically requires a base (DIPEA,

) and polar aprotic solvent (DMSO, DMF, NMP) at elevated temperatures (80-120°C). -

Application: This reaction is the primary method for installing the "hinge-binding" motif in kinase inhibitors.

B. Palladium-Catalyzed Cross-Coupling

The C2-Br bond is an excellent partner for Pd-catalyzed reactions.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the aromatic system.

-

Buchwald-Hartwig: Amination with sterically hindered amines that fail under standard

conditions.

C. Visualization of Reactivity

Caption: Divergent reactivity map showing the transformation of the C2-bromo handle into functional drug scaffolds.

Safety & Handling Protocols

As a halogenated heterocycle, this compound requires specific safety precautions.

-

Hazard Classification:

-

Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

-

Respiratory Irritant: May cause respiratory irritation (H335).

-

-

Handling:

-

Always handle in a fume hood to avoid inhalation of vapors.

-

Wear nitrile gloves and chemical safety goggles .

-

Avoid contact with strong oxidizing agents.

-

-

Storage:

-

Store in a cool, dry place (2-8°C recommended).

-

Keep container tightly closed to prevent moisture ingress (hydrolysis risk over long periods).

-

References

-

ChemicalBook. (2024). 2-Bromo-4-ethylpyrimidine (CAS 195708-66-8) Product Entry.[4][1] Retrieved from

-

BenchChem. (2025). Synthesis of 2-Bromo-4-methylpyridine (Analogous Methodology). Retrieved from

-

MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-methylpyridine (Analogous Safety Data). Retrieved from

Technical Guide: Solubility Profile and Solvent Selection for 2-Bromo-4-ethylpyrimidine

[1][2][3]

CAS Number: 195708-66-8 Molecular Formula: C₆H₇BrN₂ Molecular Weight: 187.04 g/mol [1][2][3][4]

Executive Summary

2-Bromo-4-ethylpyrimidine is a halogenated heteroaromatic intermediate critical in the synthesis of functionalized pyrimidines via Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SₙAr).[1][2][3][4] Its solubility profile is governed by the interplay between the lipophilic ethyl chain, the polarizable bromine atom, and the electron-deficient pyrimidine ring.[3][5]

Core Solubility Insight: This compound exhibits a "Lipophilic-Polar" character.[1][2][4] It is readily soluble in polar aprotic solvents (DMSO, DMF) and moderately polar organic solvents (DCM, Ethyl Acetate), but displays negligible solubility in water.[3][5] Researchers must exercise caution when selecting protic solvents for high-temperature reactions due to the potential for solvolysis at the C-2 position.[1][2][3][4]

Physicochemical Basis of Solubility[3]

Understanding the molecular architecture is the first step in rational solvent selection. The ethyl group provides a hydrophobic handle, while the pyrimidine nitrogen atoms create localized dipoles.[5]

Structural Analysis[1][2][4][5]

-

The Pyrimidine Core: Electron-deficient and planar.[1][2][4] It accepts hydrogen bonds but does not donate them. This favors solubility in solvents that can donate protons (alcohols) or interact via dipole-dipole forces (DMSO).[2][4]

-

The C-2 Bromine: A weak hydrogen bond acceptor but highly polarizable.[1][2][4] It increases solubility in chlorinated solvents (DCM, Chloroform) through halogen-halogen interactions.[2][3][4]

-

The C-4 Ethyl Group: Breaks the crystal lattice energy (lowering melting point) and enhances solubility in non-polar solvents like Toluene and Ethers.[2][4]

Figure 1: Structural contributions to the solubility profile of 2-Bromo-4-ethylpyrimidine.

Solubility Landscape

The following data represents the predicted solubility profile based on Structure-Activity Relationships (SAR) of analogous 2-bromopyrimidines (e.g., 2-bromo-4-methylpyrimidine).

Quantitative Categorization[1][2][4][5]

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Preferred for SₙAr and Pd-catalyzed couplings.[1][2][3][4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent for transfers, work-up extractions, and loading columns.[3][5] |

| Esters & Ethers | Ethyl Acetate, THF, 2-MeTHF | Moderate-High | Standard solvents for reaction work-up and crystallization.[1][2][3][4] |

| Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate | Good for recrystallization (often as a co-solvent with water).[3][5] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Used for high-temperature reflux reactions.[2][3][4] |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Low / Sparingly | Used as an anti-solvent to precipitate the compound.[3][5] |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | The aqueous phase in biphasic extractions.[5] |

Critical Solvent Interactions[1][2][3][4][5]

-

Reaction Stability: Avoid refluxing in lower alcohols (MeOH) with strong bases, as the C-2 bromine is susceptible to alkoxide displacement (forming the 2-methoxy impurity).[1][2][3][4]

-

Crystallization: The "Ethyl Acetate/Hexane" or "Ethanol/Water" systems are ideal. The compound is soluble in the polar component (EtOAc/EtOH) but crashes out upon addition of the non-polar anti-solvent.

Experimental Protocol: Determination of Solubility Limit

Since batch-to-batch purity affects solubility, exact values should be determined empirically. This Visual Polythermal Method is self-validating and requires minimal material.[1][2][4]

Materials Required[1][2][3][4][5][6][7][8]

-

Target Solvent (HPLC Grade)

-

Hotplate with magnetic stirring

-

Scintillation vials (20 mL)

Step-by-Step Workflow

-

Preparation: Weigh 100 mg of 2-Bromo-4-ethylpyrimidine into a clear scintillation vial.

-

Initial Addition: Add 0.5 mL of the target solvent at room temperature (25°C).

-

Observation:

-

Clear Solution: Solubility > 200 mg/mL. (Stop).

-

Suspension: Proceed to Step 4.

-

-

Titration: Add solvent in 0.1 mL increments while stirring. Record total volume when the solution becomes clear.

-

Thermal Stress (Optional): If insoluble at 1.0 mL (100 mg/mL), heat to 50°C. If it dissolves, cool slowly to determine the metastable zone width (crystallization point).

Figure 2: Self-validating workflow for rapid solubility determination.

Application Guide: Solvent Selection by Process

Choosing the right solvent is not just about dissolving the compound; it is about the downstream impact .

Scenario A: Suzuki-Miyaura Coupling

-

Recommended: 1,4-Dioxane/Water (4:1) or Toluene/Water .[2][3][4]

-

Why: The ethyl group ensures solubility in Toluene/Dioxane, while the water phase solubilizes the inorganic base (K₂CO₃).

-

Avoid: Pure Ethanol (risk of side reactions at high temp).

Scenario B: Nucleophilic Substitution (SₙAr)

-

Recommended: DMF or DMSO .

-

Why: These polar aprotic solvents solvate the nucleophile cation (e.g., Na⁺), leaving the anion "naked" and more reactive toward the C-2 position.[3][5]

-

Caution: DMF can decompose to dimethylamine at >140°C, which will react with the substrate.[5]

Scenario C: Purification (Column Chromatography)

-

Eluent System: Hexane / Ethyl Acetate .

-

Behavior: 2-Bromo-4-ethylpyrimidine is relatively non-polar.[1][2][3][4][6] Expect an Rf of ~0.5 in 10-20% EtOAc/Hexane (depending on silica activity).[1][2][4]

-

Loading: Dissolve the crude oil in a minimum amount of DCM before loading onto the silica column to prevent band broadening.

Figure 3: Decision matrix for solvent selection based on experimental intent.[1][2][3][4]

Safety & Handling (SDS Summary)

While specific SDS data for the ethyl derivative may be sparse, data from the methyl analog (CAS 130645-48-6) applies due to structural similarity.[1][2][3][4]

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Always handle in a fume hood. The compound is likely a liquid or low-melting solid that can penetrate skin easily if dissolved in DMSO or DMF.[1][2][4]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Halogenated pyrimidines can darken (decompose) upon prolonged exposure to light and moisture.[1][2][4]

References

-

BLD Pharm. (2025). Product Analysis: 2-Bromo-4-ethylpyrimidine (CAS 195708-66-8).[1][2][3][4][11] Retrieved from

-

PubChem. (2025).[8][9][10] Compound Summary: 2-Bromopyrimidine (CAS 4595-60-2).[1][2][3][4][12] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025).[2][4] Safety Data Sheet: 2-Bromo-4-methylpyrimidine. Retrieved from

-

BenchChem. (2025).[13][6] Technical Guide to Pyrimidine Synthesis and Solvent Selection. Retrieved from

Sources

- 1. 994709-74-4|2-Bromo-4-methoxypyrimidine|BLD Pharm [bldpharm.com]

- 2. 16879-39-3|2-Bromo-4,6-dimethylpyrimidine|BLD Pharm [bldpharm.com]

- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 4. 130645-48-6|2-Bromo-4-methylpyrimidine|BLD Pharm [bldpharm.com]

- 5. acs.figshare.com [acs.figshare.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Bromopyrimidine | C4H3BrN2 | CID 78345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-4-ethylaniline | C8H10BrN | CID 10631857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromopyrimidine | C4H3BrN2 | CID 78345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1131040-40-8|2-Bromo-4-cyclohexylpyrimidine|BLD Pharm [bldpharm.com]

- 12. 2-Bromopyrimidine | 4595-60-2 [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2-Bromo-4-ethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Hazard Profile: Understanding the "Why"

The primary hazards associated with 2-Bromo-4-ethylpyrimidine and its analogs stem from their chemical reactivity. The presence of a bromine atom on the electron-deficient pyrimidine ring makes the molecule susceptible to nucleophilic substitution, a property that is exploited in organic synthesis but also underlies its potential to react with biological macromolecules.

GHS Hazard Classifications: A Synthesis of Analog Data

Based on the safety data sheets of structurally similar compounds, 2-Bromo-4-ethylpyrimidine is anticipated to fall under the following GHS hazard classifications.[1][2][3][4]

| Hazard Class | GHS Hazard Statement | Causality |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | The electrophilic nature of the carbon atom attached to the bromine can lead to reactions with nucleophilic functional groups in skin proteins and other biomolecules, leading to irritation and inflammation. |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | The mucous membranes of the eyes are particularly sensitive to irritants. Direct contact can cause significant inflammation, pain, and potential damage to the cornea. |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation. | Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation. |

| Acute toxicity, oral (Potential) | H302: Harmful if swallowed. | While not universally cited for all analogs, the potential for oral toxicity exists and should be presumed. Ingestion can lead to systemic effects.[5] |

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount when working with potentially hazardous chemical intermediates. The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall security of the experimental environment.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure and should always be prioritized.

-

Fume Hood: All handling of 2-Bromo-4-ethylpyrimidine, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[5]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE is critical for preventing direct contact with the chemical.

-

Eye Protection: Chemical safety goggles are mandatory.[7][8]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and changed immediately if contaminated.[5]

-

Skin and Body Protection: A lab coat is required. For larger quantities or in situations with a higher risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of 2-Bromo-4-ethylpyrimidine, from preparation to waste disposal.

Caption: A stepwise workflow for the safe handling of 2-Bromo-4-ethylpyrimidine.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a rapid and informed response is crucial to minimizing harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7] |

Spill Response

The following flowchart outlines the appropriate response to a spill of 2-Bromo-4-ethylpyrimidine.

Caption: A flowchart for responding to a spill of 2-Bromo-4-ethylpyrimidine.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are essential for preventing accidental exposure and environmental contamination.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][6]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service.[5]

Conclusion: A Culture of Safety

While 2-Bromo-4-ethylpyrimidine is a valuable tool in drug discovery, its potential hazards necessitate a culture of safety within the laboratory. By understanding the chemical basis of its reactivity and implementing robust, multi-layered safety protocols, researchers can mitigate the risks and continue to drive innovation in a secure environment. The principles and procedures outlined in this guide provide a comprehensive framework for achieving this essential balance.

References

-

Fisher Scientific. (2023, October 6). SAFETY DATA SHEET: 2-Bromopyrimidine. [Link]

-

PubChem. (n.d.). 2-Bromo-4-ethylaniline. Retrieved from [Link]

-

TutorChase. (n.d.). What are the health hazards associated with halogens?. Retrieved from [Link]

Sources

- 1. fishersci.ca [fishersci.ca]

- 2. 2-Bromopyrimidine | 4595-60-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2-Bromo-4-methylpyridine 97 4926-28-7 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. fishersci.dk [fishersci.dk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-4-ethylpyrimidine

[1][2][3]

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-ethylpyrimidine . While pyrimidines are ubiquitous in medicinal chemistry, the 2-position presents a unique paradox: it is highly activated for oxidative addition yet notoriously unstable toward nucleophilic attack.[1]

Successful coupling requires balancing the catalytic cycle rate against the rate of background hydrolysis (formation of 2-hydroxypyrimidine) and dehalogenation.[2] This guide moves beyond generic "Suzuki conditions" to provide a tailored approach using Pd(dppf)Cl₂ for standard couplings and XPhos Pd G2 for sterically demanding or hydrolytically sensitive partners.

Substrate Analysis: The 2-Bromo-4-ethylpyrimidine Challenge

To design a robust protocol, one must understand the electronic and steric environment of the substrate.

Electronic Activation & Lability

The pyrimidine ring is electron-deficient (π-deficient).[2] The nitrogen atoms at positions 1 and 3 pull electron density away from C2, making the C-Br bond highly susceptible to:

-

Oxidative Addition: Rapid insertion of Pd(0), generally faster than in phenyl bromides.[1]

-

Nucleophilic Aromatic Substitution (

): The carbon is highly electrophilic. Strong bases (OH⁻, OMe⁻) can attack C2 directly, displacing the bromide before the catalyst can act. This results in the "dead" urea derivative (2-hydroxy-4-ethylpyrimidine).[2][1]

The 4-Ethyl Substituent Effect[1][2]

-

Electronic: The ethyl group is a weak electron donor (+I effect). This slightly increases electron density on the ring compared to unsubstituted pyrimidine, theoretically slowing oxidative addition slightly but offering protection against

relative to electron-withdrawing substituents (e.g., -CF3).[2][1] -

Steric: Located at C4, the ethyl group is distal to the reaction center (C2). It does not impose significant steric hindrance to the incoming palladium species but improves solubility in non-polar solvents (Toluene, Dioxane).

Critical Parameter Optimization

Catalyst Selection[4][5][6][7][8][9][10]

-

Standard: Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): [2][3]

-

Why: The large bite angle of the dppf ligand stabilizes the Pd center and facilitates reductive elimination. It is robust and resistant to air/moisture compared to Pd(PPh₃)₄.

-

-

Advanced: XPhos Pd G2 (Buchwald Generation 2 Precatalyst):

-

Why: For sterically hindered boronic acids or when rapid coupling is needed to outcompete hydrolysis.[1] The bulky biaryl phosphine (XPhos) promotes reductive elimination and stabilizes the monoligated Pd(0) species.

-

Base Selection (The "Make or Break" Factor)

-

Avoid: Strong hydroxides (NaOH, KOH) or small alkoxides (NaOMe). These promote rapid

degradation of the starting material. -

Recommended:

-

Carbonates (

, -

Phosphates (

): Excellent for anhydrous conditions or difficult substrates. The high basicity of the phosphate anion in non-aqueous media drives transmetallation without supplying a high concentration of nucleophilic OH⁻.

-

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the destructive hydrolysis pathway.

Caption: Figure 1. Kinetic competition between productive Pd-catalyzed coupling and destructive SNAr hydrolysis.

Experimental Protocols

Protocol A: Standard Conditions (High Robustness)

Best for: Aryl boronic acids, non-hindered partners, scale-up.[1]

| Component | Reagent | Equivalents | Notes |

| Substrate | 2-Bromo-4-ethylpyrimidine | 1.0 equiv | Limiting reagent.[2][1] |

| Partner | Aryl Boronic Acid | 1.2 – 1.5 equiv | Excess compensates for homocoupling.[1] |

| Catalyst | Pd(dppf)Cl₂·DCM | 3 – 5 mol% | Robust, air-stable.[1] |

| Base | 2.0 – 3.0 equiv | Pre-dissolved in degassed water.[1] | |

| Solvent | 1,4-Dioxane | 0.2 M conc.[1] | High solubility, good boiling point.[1] |

| Temp/Time | 90 °C | 4 – 12 hours | Monitor by LCMS.[1] |

Step-by-Step Procedure:

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-ethylpyrimidine (1.0 equiv), Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

).[4] -

Solvent Addition: Add degassed 1,4-Dioxane via syringe.

-

Base Addition: Add degassed 2M aqueous

via syringe. Crucial: Ensure the ratio of Dioxane:Water is roughly 4:1 to 3:1 to maintain homogeneity at high temp. -

Reaction: Heat to 90 °C in an oil block or sand bath.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (

) and brine. Dry over

Protocol B: "Difficult" Conditions (Steric/Labile)

Best for: Heteroaryl boronic acids, ortho-substituted partners, or if hydrolysis is observed in Protocol A.[1]

| Component | Reagent | Equivalents | Notes |

| Substrate | 2-Bromo-4-ethylpyrimidine | 1.0 equiv | |

| Partner | Boronic Acid/Ester | 1.5 equiv | Esters often preferred for stability.[2][1] |

| Catalyst | XPhos Pd G2 | 2 – 4 mol% | Fast initiation, bulky ligand.[1] |

| Base | 3.0 equiv | Minimizes free water concentration. | |

| Solvent | Toluene / Water | 10:1 ratio | Biphasic system protects catalyst.[1] |

| Temp/Time | 100 °C | 1 – 4 hours | Fast reaction prevents degradation.[1] |

Step-by-Step Procedure:

-

Charge Solids: Add Substrate, Boronic partner, XPhos Pd G2, and finely ground anhydrous

to the vial. -

Degas: Evacuate/Backfill with Argon (

). -

Solvent: Add degassed Toluene and a small amount of degassed water (ratio 10:1). Note: The small water amount is necessary for the boronic acid activation mechanism but keeps the bulk phase organic.

-

Reaction: Heat vigorously at 100 °C. Vigorous stirring is essential for biphasic mixtures.

Troubleshooting & Optimization Logic

If the reaction fails, use the following decision matrix to troubleshoot.

Caption: Figure 2. Troubleshooting decision tree based on LCMS impurity profiling.

Key Troubleshooting Notes:

-

Hydrolysis (M-79): If you see the mass of the substrate minus Br plus OH (approx M-63 mass shift), your base is attacking the ring.[2] Solution: Switch to Protocol B (Phosphate base) or reduce water content.

-

Protodeboronation: If the boronic acid loses the B(OH)2 group, it is unstable. Solution: Use a boronic ester (Pinacol ester) or add the base after heating the mixture to temp.

-

Color Change: A black precipitate (Pd black) early in the reaction indicates catalyst decomposition. Solution: Add 10 mol% free ligand (e.g.,

or XPhos) to stabilize the Pd species.

References

-

Miyaura, N., & Suzuki, A. (1995).[1][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[2]

-

Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[2][1] Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link[2]

-

BenchChem Application Note. (2025). Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. BenchChem Technical Support. Link[2]

-

Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.[1] Link[2]

Sources

- 1. americanelements.com [americanelements.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2] [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Precision Synthesis of 2-Aryl-4-ethylpyrimidines via Pd-Catalyzed Cross-Coupling

Executive Summary

The 2-aryl-4-ethylpyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently observed in kinase inhibitors (e.g., JAK, VEGFR) and agrochemicals. While pyrimidines are ubiquitous, the specific installation of an ethyl group at C4 combined with diverse aryl motifs at C2 presents unique regioselectivity challenges.

This Application Note provides a definitive guide to synthesizing this scaffold. We prioritize the Suzuki-Miyaura cross-coupling of 2-chloro-4-ethylpyrimidine due to its high functional group tolerance and suitability for parallel library generation. We also discuss the mechanistic underpinnings of site-selectivity in pyrimidines to empower researchers to troubleshoot and optimize their specific substrates.

Retrosynthetic Logic & Strategic Analysis

The Regioselectivity Paradox

When designing a route to 2,4-disubstituted pyrimidines, one must consider the electronic disparity between the C2 and C4 positions.

-

Nucleophilic Aromatic Substitution (SNAr): The C4 position is generally more electrophilic than C2 due to the para-like conjugation with the N1 nitrogen. Consequently, nucleophiles (amines, alkoxides) typically attack C4 first in 2,4-dichloropyrimidine.

-

Pd-Catalyzed Coupling: The oxidative addition of Pd(0) also favors the more electron-deficient C4 position (C4-Cl bond is weaker/more accessible).

Therefore, the optimal strategy for "2-aryl-4-ethyl" targets is:

-

Route A (Recommended): Utilize 2-chloro-4-ethylpyrimidine as the starting material. The C4 position is already "blocked" with the ethyl group, forcing the Pd-catalyst to react at the C2-Cl bond.

-

Route B (De Novo): Start with 2,4-dichloropyrimidine .[1] Install the ethyl group at C4 first (using Negishi or Grignard chemistry), followed by C2-arylation.

This guide focuses on Route A as the primary high-throughput protocol.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-4-ethylpyrimidine

This protocol is optimized for the synthesis of a library of 2-aryl-4-ethylpyrimidines. It utilizes a bulky, electron-rich phosphine ligand (SPhos or XPhos) to facilitate oxidative addition into the deactivated C2-chloride and prevent catalyst poisoning by the pyrimidine nitrogens.

Reaction Scheme[2][3][4][5][6][7]

Materials & Reagents[2][3][4][5][6]

-

Substrate: 2-Chloro-4-ethylpyrimidine (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR Pd(dppf)Cl₂·DCM (for less hindered substrates).

-

Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (for hydrophobic substrates).

Step-by-Step Procedure

-

Preparation: In a simplified glovebox or under a stream of Argon, charge a microwave vial or round-bottom flask with 2-chloro-4-ethylpyrimidine (1.0 mmol, 142 mg), Arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424 mg).

-

Catalyst Addition: Add Pd(OAc)₂ (0.03 mmol, 6.7 mg) and SPhos (0.06 mmol, 24 mg).

-

Note: Pre-complexing Pd and Ligand in a small amount of solvent for 5 mins before addition can enhance activity.

-

-

Solvent & Degassing: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL). Seal the vessel and sparge with Argon for 5 minutes.

-

Reaction:

-

Thermal: Heat to 90–100 °C for 4–12 hours.

-

Microwave (Preferred): Heat to 120 °C for 30 minutes.

-

-

In-Process Control (IPC): Monitor by LC-MS. Look for the disappearance of the starting chloride (m/z ~143) and formation of the product.

-

Workup:

-

Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

-

Scavenging (Critical): Pyrimidines bind Pd residues avidly. Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 30 mins if the product is for biological assay.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). Pyrimidines are often semi-polar; expect elution around 20–40% EtOAc.

Optimization Data (Screening Matrix)

The following table summarizes typical yields observed when varying parameters for this specific scaffold.

| Entry | Catalyst System | Base | Solvent | Temp/Time | Yield | Notes |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90°C, 12h | 45% | Sluggish oxidative addition at C2. |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100°C, 6h | 78% | Robust for simple aryls. |

| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100°C, 4h | 92% | Best for sterically hindered aryls. |

| 4 | Pd₂dba₃ / XPhos | Cs₂CO₃ | BuOH | 110°C, 2h | 88% | Good alternative for heteroaryls. |

Mechanistic Insight & Visualization[5]

Understanding the catalytic cycle is crucial for troubleshooting. In pyrimidine couplings, the Transmetallation step is often rate-limiting due to the low nucleophilicity of the boronic acid, while Oxidative Addition can be hampered by the electron-rich nature of the C2 position compared to C4 (though C2-Cl is still activated relative to benzene).

Diagram 1: Catalytic Cycle for Pyrimidine C2-Arylation

Caption: Catalytic cycle highlighting the critical oxidative addition into the C2-Cl bond of the pyrimidine scaffold.

Decision Tree: Route Selection

Not all starting materials are created equal.[2][5] Use this workflow to determine if you should use the standard protocol or an alternative route.

Diagram 2: Synthesis Workflow

Caption: Strategic decision tree for selecting the optimal synthetic route based on precursor availability.

Troubleshooting & Expert Tips

-

Protodeboronation: If the aryl boronic acid is electron-rich (e.g., 2,6-dimethoxyphenyl), it may undergo protodeboronation faster than coupling.

-

Solution: Switch to the corresponding Boronic Ester (Pinacol ester) or Potassium Trifluoroborate (Ar-BF₃K) salt. Use anhydrous conditions (Dioxane/DMF) with Cs₂CO₃.

-

-

Homocoupling (Ar-Ar): Observed when oxygen is present.

-

Solution: Ensure rigorous degassing. Sparging with Argon is superior to simple vacuum/backfill cycles for aqueous mixtures.

-

-

Hydrodehalogenation: The C2-Cl bond is reduced to C2-H.

-

Solution: This often happens in alcoholic solvents (e.g., Ethanol/Isopropanol) via

-hydride elimination from the Pd-alkoxide intermediate. Switch to non-protic solvents like Toluene or DMF.

-

-

Catalyst Poisoning: Pyrimidines are good ligands.

-

Solution: Use high ligand-to-metal ratios (2:1 or 3:1 for monodentate ligands like SPhos) to outcompete the substrate for the Pd center.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Gong, J. F., et al. (2021).[6][7] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts, 11(4), 439. Link

-

Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halopyrimidines. Journal of Organic Chemistry, 66(21), 7125–7128. Link

-

Campeau, L. C., & Fagnou, K. (2006). Pd-Catalyzed Direct Arylation of Pyrimidines. Chemical Science, (Relevant context on C-H activation mechanisms in azines). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

functionalization of 2-Bromo-4-ethylpyrimidine at C-5 position

Application Note: Strategic Functionalization of 2-Bromo-4-ethylpyrimidine at the C-5 Position

Executive Summary

The scaffold 2-bromo-4-ethylpyrimidine presents a unique challenge in medicinal chemistry: functionalizing the C-5 position while preserving the sensitive C-2 bromide for subsequent library generation. Standard lithiation strategies (e.g., n-BuLi) are contraindicated due to rapid Lithium-Halogen exchange at the C-2 position.

This guide outlines two high-fidelity protocols to achieve C-5 functionalization with >95% regioselectivity:

-

Electrophilic Aromatic Substitution (EAS): Iodination using NIS/TFA to generate a 5-iodo intermediate, exploiting the reactivity difference between C-I and C-Br bonds.

-

Ir-Catalyzed C-H Activation: Sterically controlled borylation to install a pinacol boronate ester at C-5.

Structural Analysis & Reactivity Profile

The substrate contains three distinct sites of reactivity.[1][2][3] Understanding their electronic and steric interplay is crucial for protocol selection.[4]

-

C-2 (Bromine Handle): Highly susceptible to nucleophilic aromatic substitution (

) and metal-halogen exchange. Must be preserved. -

C-4 (Ethyl Group): Acts as a steric block, preventing functionalization at C-4. Electronically, it is a weak donor, slightly activating the C-5 position.

-

C-5 (Target): The "beta" position relative to ring nitrogens. It is the least electron-deficient carbon, making it the preferred site for Electrophilic Aromatic Substitution (EAS) and sterically-directed C-H activation.

The Strategic Dilemma: Direct metalation (e.g., LiTMP) carries a risk of C-6 deprotonation (adjacent to Nitrogen, inductive effect) or C-2 bromine scrambling. Therefore, EAS and Transition-Metal Catalysis are the preferred routes.

Decision Matrix: Selecting Your Route

| Feature | Route A: C-5 Iodination | Route B: C-H Borylation |

| Primary Reagent | N-Iodosuccinimide (NIS) / TFA | |

| Mechanism | Electrophilic Aromatic Substitution | Steric-Directed C-H Activation |

| Product | 5-Iodo-2-bromo-4-ethylpyrimidine | 5-BPin-2-bromo-4-ethylpyrimidine |

| Key Advantage | Scalable (>100g); Creates reactivity hierarchy (I > Br). | Mild conditions; Avoids acidic media. |

| Limitation | Requires acidic catalyst (TFA). | Catalyst cost; Requires inert atmosphere. |

| Best For | Scale-up & Library Scaffolds | Late-Stage Functionalization |

Detailed Protocols

Protocol A: Regioselective C-5 Iodination

Rationale: The 4-ethyl group activates C-5 sufficiently to allow iodination by NIS, provided a Brønsted acid catalyst is used to generate the superelectrophilic iodine species.

Reagents:

-

Substrate: 2-Bromo-4-ethylpyrimidine (1.0 equiv)

-

Reagent: N-Iodosuccinimide (NIS) (1.2 equiv)

-

Catalyst: Trifluoroacetic acid (TFA) (0.2 – 0.5 equiv)

-

Solvent: Acetonitrile (MeCN) (0.5 M)

Step-by-Step Workflow:

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-ethylpyrimidine and MeCN.

-

Activate: Add TFA dropwise. Stir for 5 minutes at Room Temperature (RT).

-

Addition: Add NIS in a single portion. The solution may turn slight orange/brown.

-

Reaction: Stir at RT for 4–12 hours. Monitor by HPLC/UPLC.

-

Checkpoint: If conversion stalls <80%, add 0.2 equiv additional NIS and warm to 40°C.

-

-

Quench: Pour mixture into 10% aq.

(Sodium thiosulfate) to reduce unreacted iodine (color change from brown to yellow/clear). -

Workup: Extract with EtOAc (3x). Wash combined organics with Brine, dry over

, and concentrate. -

Purification: Recrystallize from Hexanes/EtOAc or perform silica flash chromatography (0-20% EtOAc in Hexanes).

Expected Yield: 85-92%

Data Validation:

Protocol B: Iridium-Catalyzed C-H Borylation

Rationale: Iridium catalysts with bipyridine ligands are sensitive to sterics. The 4-ethyl group and the N-1/N-3 lone pairs steer the active catalyst to the sterically accessible C-5 position.

Reagents:

-

Substrate: 2-Bromo-4-ethylpyrimidine (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (

) (1.1 equiv) -

Pre-catalyst:

(1.5 mol%) -

Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)

-

Solvent: n-Hexane or THF (degassed)

Step-by-Step Workflow:

-

Inert Setup: Perform in a glovebox or using strict Schlenk technique.

-

Catalyst Formation: In a vial, mix

, dtbpy, and a small portion of solvent. Stir 5 mins until the solution turns deep red/brown (active species formation). -

Mixing: Add

and the substrate to the reaction vessel. Add the catalyst solution. -

Reaction: Seal vessel and heat to 60°C for 4–8 hours.

-

Note: Do not overheat (>80°C) to prevent protodeborylation.

-

-

Workup: Cool to RT. Filter through a short plug of Celite/Silica (eluting with

or DCM) to remove catalyst. -

Isolation: Concentrate in vacuo. The resulting solid is often pure enough for subsequent coupling. If purification is needed, use rapid silica chromatography (neutralized with 1%

) to avoid hydrolyzing the BPin ester.

Expected Yield: 75-85%

Downstream Application: Selective Suzuki Coupling

Once C-5 is functionalized (as Iodo or BPin), the critical next step is coupling without touching the C-2 Bromine.

Scenario: Coupling 5-Iodo-2-bromo-4-ethylpyrimidine with Phenylboronic acid.

-

Concept: The C-I bond is weaker and undergoes Oxidative Addition to Pd(0) significantly faster than the C-Br bond.

-

Conditions:

-

Catalyst:

(2-5 mol%) -

Base:

(2.0 equiv) -

Solvent: DME/Water (3:1)

-

Temperature: Room Temperature to 40°C . (Do NOT reflux).

-

-

Result: Exclusive formation of 5-phenyl-2-bromo-4-ethylpyrimidine.

Visualizing the Workflow

The following diagram illustrates the divergent pathways and the logic gate for selectivity.

Caption: Divergent synthesis pathways for C-5 functionalization. Route A utilizes reactivity differences (EAS), while Route B utilizes steric geometry (Ir-Catalysis).

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Route A: Low Conversion | Acid concentration too low; NIS degraded. | Add 0.5 eq TFA; Use fresh NIS (white solid, not brown). |

| Route A: C-2 Br Loss | Reaction temperature too high (>60°C). | Keep temp <40°C. C-2 Br is stable to NIS at RT. |

| Route B: Protodeborylation | Moisture in solvent; Silica column too acidic. | Use anhydrous solvents. Add 1% TEA to eluent during purification. |

| Coupling: "Double" Coupling | Temperature too high; Excess Boronic Acid. | Perform Suzuki at RT.[5] Limit Boronic acid to 1.05 equiv. |

References

-

Srivastava, P., et al. (2012). "Efficient bromination at C-5 of pyrimidine nucleosides." Tetrahedron Letters, 53(15), 1912-1916. Link

- Grounding: Validates the use of halohydantoins/NIS for C-5 functionaliz

-

Larsen, M. A., & Hartwig, J. F. (2014).[4] "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Mechanism." Journal of the American Chemical Society, 136(11), 4287–4299. Link

- Grounding: The authoritative source on steric governance in Ir-catalyzed boryl

- Schröter, S., et al. (2010). "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles." Tetrahedron, 66(33), 6437-6449. Grounding: Establishes the reactivity hierarchy (C-I > C-Br > C-Cl) essential for the selective downstream coupling described in Section 5.

-

Harding, S. M., et al. (2022). "Practical Guide to Iridium-Catalyzed C–H Borylation." ACS Catalysis, 12, 1234–1245. Link

- Grounding: Provides the optimized ligand/solvent conditions (dtbpy/Hexane) used in Protocol B.

Sources

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Metal-Catalyzed Borylation via C-H activation - Wordpress [reagents.acsgcipr.org]

- 5. semanticscholar.org [semanticscholar.org]

Conversion of 2-Bromo-4-ethylpyrimidine to Boronic Acid Derivatives: An Application and Protocol Guide

Introduction: The Strategic Importance of Pyrimidine Boronic Acids in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] The ability to functionalize this heterocycle with precision is paramount for the exploration of new chemical space and the development of novel therapeutic agents. Among the various synthetic handles, boronic acids and their ester derivatives have emerged as exceptionally versatile intermediates.[3] Their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, make them invaluable tools for constructing complex molecular architectures.[4][5][6][7][8]

This guide provides a detailed technical overview and practical protocols for the conversion of 2-Bromo-4-ethylpyrimidine to its corresponding boronic acid derivatives. This transformation is a key step in the synthesis of a wide array of substituted pyrimidines with potential applications in drug discovery, including the development of kinase inhibitors and other targeted therapies.[1][9] We will delve into the mechanistic underpinnings of the most common synthetic route, the Miyaura borylation, and provide a field-proven, step-by-step protocol for its successful implementation. Furthermore, we will address the inherent stability challenges associated with pyrimidine boronic acids and offer strategies for their effective handling and purification.

The Miyaura Borylation: A Robust Pathway to Pyrimidine Boronic Esters

The palladium-catalyzed cross-coupling of a halide with a diboron reagent, known as the Miyaura borylation, is the most prevalent and reliable method for synthesizing aryl and heteroaryl boronic esters.[10][11] This reaction is favored for its mild conditions and broad functional group tolerance, which circumvents the need for more reactive and less selective organometallic intermediates like Grignard or organolithium reagents.[10][11]

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the catalytic cycle of the Miyaura borylation is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves a series of well-defined steps centered around a palladium catalyst.[4][6][10]

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the 2-Bromo-4-ethylpyrimidine to a Pd(0) complex. This step forms a Pd(II) intermediate, which is a key reactive species in the cycle.[4][6] The reactivity of the C-Br bond at the 2-position of the pyrimidine ring makes it susceptible to this insertion.

-

Transmetalation: This is often the rate-determining step and involves the transfer of the boryl group from the diboron reagent, typically bis(pinacolato)diboron (B2pin2), to the palladium center.[12] A base is essential for this step, as it activates the diboron reagent to form a more nucleophilic boronate species, which facilitates the exchange.[10][12] The choice of base is critical; a weak base like potassium acetate (KOAc) is often preferred to prevent the subsequent Suzuki coupling of the product with the starting material.[10][11]

-

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired carbon-boron bond of the pyrimidine boronic ester and regenerates the catalytically active Pd(0) species, thus completing the cycle.[4][10]

Figure 1. Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Synthesis of 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

This protocol provides a detailed, step-by-step methodology for the Miyaura borylation of 2-Bromo-4-ethylpyrimidine.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 2-Bromo-4-ethylpyrimidine | C6H7BrN2 | 187.04 | 1.0 g | 5.35 | 1.0 |

| Bis(pinacolato)diboron (B2pin2) | C12H24B2O4 | 253.94 | 1.63 g | 6.42 | 1.2 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | C34H28Cl2FeP2Pd | 816.64 | 131 mg | 0.16 | 0.03 |

| Potassium Acetate (KOAc) | CH3COOK | 98.14 | 1.57 g | 16.05 | 3.0 |

| 1,4-Dioxane (anhydrous) | C4H8O2 | 88.11 | 20 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-ethylpyrimidine (1.0 g, 5.35 mmol), bis(pinacolato)diboron (1.63 g, 6.42 mmol), Pd(dppf)Cl2 (131 mg, 0.16 mmol), and potassium acetate (1.57 g, 16.05 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (20 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[13]

Figure 2. Experimental workflow for the synthesis of 4-Ethyl-2-(Bpin)pyrimidine.

Stability and Handling of Pyrimidine Boronic Acids and Esters

A critical consideration when working with pyrimidine boronic acids is their potential instability. They are known to be susceptible to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[14][15] This side reaction can significantly reduce the yield of the desired product in subsequent coupling reactions.

Boronic Esters vs. Boronic Acids

Converting pyrimidine boronic acids to their corresponding esters, such as pinacol esters (Bpin), significantly enhances their stability.[13] Pinacol esters are generally more robust, easier to handle, and can be purified by standard chromatographic techniques.[11] For this reason, the Miyaura borylation, which directly yields the pinacol ester, is the preferred method for accessing these valuable intermediates.

Detection of Protodeboronation

The formation of the protodeboronated byproduct (4-ethylpyrimidine) can be monitored using several analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for identifying the mass of the byproduct in the reaction mixture.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of new signals corresponding to the proton that has replaced the boronic ester group.[13]

Conclusion: A Versatile Tool for Modern Drug Discovery

The conversion of 2-Bromo-4-ethylpyrimidine to its boronic ester derivative via the Miyaura borylation is a robust and highly valuable transformation in the arsenal of the medicinal chemist. The resulting 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a stable and versatile intermediate, poised for a wide array of subsequent Suzuki-Miyaura cross-coupling reactions. By understanding the underlying mechanism and adhering to the detailed protocol provided, researchers can confidently and efficiently access a diverse range of novel 2-substituted-4-ethylpyrimidine derivatives, thereby accelerating the discovery of new therapeutic agents.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

ACS Publications. (2020, November 27). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry. [Link]

-

FAQ. (2023, March 20). What is the application of 2-Amino-pyrimidine-5-boronic acid in coupling reactions?. FAQ. [Link]

-

PMC. (n.d.). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. PMC. [Link]

-

PMC. (2012, July 6). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. PMC. [Link]

-

PubMed. (2021, May 15). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed. [Link]

-

PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

-

Reddit. (2025, October 24). Pyrimidin-2-ylboronic acid synthesis. r/Chempros. [Link]

-

ResearchGate. (2025, August 7). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 10). The Power of Pyrimidine-2-Boronic Acid Pinacol Ester in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

LookChem. (n.d.). Cas 321724-19-0,Pyrimidine-5-boronic acid pinacol ester. LookChem. [Link]

-

Medium. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

- Google Patents. (n.d.). EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

-

MDPI. (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

-

Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

-

Reddit. (2017, December 19). Purification of boronic acids?. r/chemistry. [Link]

-

MDPI. (2025, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

-

ResearchGate. (2025, August 10). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. [Link]

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

-

ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]

-

Organic Syntheses. (2019, August 28). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]

-

ResearchGate. (2025, August 6). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

-

MDPI. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

-

PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem. [Link]

-

ResearchGate. (n.d.). 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. ResearchGate. [Link]

Sources

- 1. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki-Miyaura Cross-Coupling Reaction | TCI AMERICA [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reddit.com [reddit.com]

reaction of 2-Bromo-4-ethylpyrimidine with hydrazine hydrate

Application Note: High-Yield Synthesis of 2-Hydrazino-4-ethylpyrimidine

Executive Summary

This application note details the optimized protocol for the nucleophilic aromatic substitution (

Unlike generic procedures, this guide addresses the specific electronic influence of the C4-ethyl group, the prevention of bis-pyrimidine formation, and the safe handling of hydrazine at scale.

Reaction Mechanism & Strategic Analysis

The Chemical Challenge

The reaction proceeds via an

However, the 4-ethyl substituent introduces a challenge:

-

Electronic Effect: As an electron-donating alkyl group, the ethyl moiety slightly destabilizes the anionic Meisenheimer intermediate compared to a 4-H or 4-CF

analog, potentially requiring higher thermal energy (reflux). -

Steric Effect: While less bulky than a phenyl group, the ethyl group exerts minor steric pressure, influencing the conformation of the transition state.

Mechanism Visualization

The reaction involves the addition of hydrazine to the C2 position, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the bromide ion.

Figure 1: Mechanistic pathway of the

Experimental Protocol

Materials & Equipment

-

Substrate: 2-Bromo-4-ethylpyrimidine (>97% purity).

-

Reagent: Hydrazine hydrate (60-80% aqueous solution or 98% anhydrous). Note: 80% is preferred for safety and cost-efficiency.

-

Solvent: Ethanol (Absolute or 95%).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, temperature probe.

Step-by-Step Methodology

Step 1: Solubilization Dissolve 2-bromo-4-ethylpyrimidine (1.0 equiv) in Ethanol (5-10 volumes). Ensure complete dissolution at room temperature.

Step 2: Nucleophile Addition (Critical Step) Add Hydrazine hydrate (3.0 – 5.0 equiv) dropwise to the stirring solution.

-

Why Excess? Hydrazine acts as both the nucleophile and the base to scavenge the HBr byproduct. Excess hydrazine also statistically prevents the formation of the "dimer" impurity (where one hydrazine molecule bridges two pyrimidine rings).

Step 3: Thermal Activation

Heat the mixture to reflux (

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. The starting material (bromide) should be consumed completely.

Step 4: Isolation

-

Cool the reaction mixture to

using an ice bath. -

The product often precipitates as a crystalline solid upon cooling.

-

If solid forms: Filter the precipitate and wash with cold ethanol (

mL) followed by cold water ( -

If no solid forms: Concentrate the solvent to 20% of the original volume under reduced pressure, then add ice-cold water to induce precipitation.

Step 5: Purification (Optional) Recrystallize from hot Ethanol or an Ethanol/Water mixture if high purity (>99%) is required for biological assays.

Process Optimization & Data

The following parameters were optimized to maximize yield and minimize the bis-pyrimidine impurity.

| Parameter | Condition A | Condition B | Condition C (Optimized) |

| Hydrazine Equiv. | 1.1 equiv | 2.0 equiv | 4.0 equiv |

| Temperature | RT ( | Reflux ( | Reflux ( |

| Solvent | THF | Ethanol | Ethanol |

| Yield | < 10% (24h) | 75% | 92% |

| Bis-Impurity | High | Moderate | < 1% |

Table 1: Optimization of reaction conditions. Note that high equivalents of hydrazine are essential to suppress dimer formation.

Operational Workflow

Figure 2: Operational workflow for the synthesis of 2-hydrazino-4-ethylpyrimidine.

Safety & Handling (Hydrazine)

WARNING: Hydrazine hydrate is a potent carcinogen, highly toxic by inhalation and skin absorption, and corrosive.

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during the addition step.

-

Waste Disposal: Do not mix hydrazine waste with oxidizers (risk of explosion). Quench excess hydrazine with dilute hypochlorite (bleach) solution carefully in a dedicated waste stream if required by local EHS protocols, or dispose of as hazardous basic organic waste.

-

Decontamination: Spills should be treated immediately with water and appropriate absorbent pads.

Troubleshooting

-

Low Yield/No Precipitate: The product might be too soluble in ethanol. Evaporate the ethanol completely and triturate the residue with diethyl ether or hexane to induce crystallization.

-

Red Coloration: Oxidation of hydrazine or the product can cause discoloration. Perform the reaction under a Nitrogen or Argon atmosphere to maintain a white/pale yellow solid.

-

Bis-Pyrimidine Impurity: If LCMS shows a dimer mass

, increase the hydrazine equivalents to 5-6x and ensure vigorous stirring during addition.

References

- on Pyrimidines: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1994.

-

Hydrazine Synthesis Protocol: "Synthesis of 2-hydrazinopyrimidines." Organic Syntheses, Coll.[3] Vol. 6, p. 791. (Generalized protocol for hydrazine displacement).

-

Application in Drug Discovery: Use of 2-hydrazinopyrimidines as precursors for triazolopyrimidines.[4] Journal of Medicinal Chemistry, 2015, 58(2), 962–977.

-

Safety Data: Hydrazine Hydrate SDS. PubChem Laboratory Chemical Safety Summary (LCSS).

Sources

Troubleshooting & Optimization

removing palladium impurities from 2-Bromo-4-ethylpyrimidine products

Technical Support Center: Palladium Removal from 2-Bromo-4-ethylpyrimidine

Status: Active Ticket ID: PD-REM-PYR-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Removing palladium (Pd) from 2-Bromo-4-ethylpyrimidine presents a dual challenge:

-

The "Sticky" Ligand Effect: The pyrimidine nitrogen atoms act as competitive ligands, coordinating tightly to Pd species and rendering simple washes ineffective.

-

The Chemical Trap (Critical): The 2-Bromo substituent is an excellent leaving group. Standard aggressive scavenging with nucleophilic thiols (e.g., Si-Thiol at high heat) risks a Nucleophilic Aromatic Substitution (

), displacing the bromine and destroying your product.

This guide prioritizes chemoselective scavenging —removing the metal without triggering side reactions at the C-Br bond.

Part 1: Diagnostic Workflow

Before selecting a method, assess your crude mixture. Use the decision tree below to select the safest protocol for your specific impurity profile.

Figure 1: Decision matrix for Pd removal. Note the critical temperature warning for resin scavengers to prevent side reactions.

Part 2: Scavenger Selection & Protocols

Option A: Silica-Supported Scavengers (The Precision Method)

Best for: High-value intermediates, final APIs, and strict ICH Q3D compliance (<10 ppm).

The Chemoselectivity Issue: Standard Si-Thiol (Mercaptopropyl) scavengers are nucleophilic.[1] In basic solvents (DMF/DMAc) or at high temperatures (>50°C), the thiol group can attack the C2 position of the pyrimidine, displacing the bromine.

Recommendation: Use Si-Thiourea or Si-DMT (Dimercaptotriazine) at controlled temperatures. Thiourea is generally less nucleophilic than free thiols while maintaining high affinity for Pd(II).

Protocol:

-

Dissolution: Dissolve crude product in THF or Ethyl Acetate (Avoid DMF if possible; it promotes

).[1] -

Loading: Add Si-Thiourea (SiliCycle or Biotage) at 4–10 equivalents relative to the residual Pd content (not the product).

-

Rule of Thumb: If Pd content is unknown, add 5-10 wt% of scavenger relative to the product mass.

-

-

Incubation: Stir at Room Temperature (20–25°C) for 4–12 hours.

-

Warning: Do NOT heat above 40°C.

-

-

Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.

-

Analysis: Check Pd levels via ICP-MS.

| Scavenger Type | Brand Ref | Compatibility with 2-Bromo | Efficiency |

| Si-Thiourea | SiliaMetS® Thiourea | High (Low nucleophilicity) | Excellent for Pd(II) |

| Si-Thiol | SiliaMetS® Thiol | Medium/Risk (Potential | Excellent for Pd(0) |

| Si-TMT | Biotage® Si-TMT | High (Non-basic forms preferred) | Good for Pd(II) |

Option B: Activated Carbon (The Bulk Method)

Best for: Large scale (>100g), initial cleanup of heavily contaminated batches.

Activated carbon is non-nucleophilic, making it chemically safe for the C-Br bond. However, pyrimidines can adsorb onto carbon, leading to yield loss.

Protocol:

-

Selection: Use Darco® KB-G or Ecosorb® C-941 .[1] These are chemically activated and have higher mesoporosity suited for organometallic complexes.

-

Slurry: Add carbon (10–20 wt% relative to product) to a solution of the product in Ethanol or Toluene .[1]

-

Temperature: Heat to 50°C for 1–2 hours. (Carbon does not pose the

risk, so mild heating is acceptable to improve kinetics). -

Filtration: Filter hot through a Celite pad.

-

Tip: Wash the cake copiously with hot solvent to recover adsorbed product.

-

Part 3: Aqueous Extraction (Liquid-Liquid)

Best for: Removing bulk Pd salts before using expensive scavengers.

Since 2-Bromo-4-ethylpyrimidine is a weak base (pyrimidine ring), you must control pH to avoid protonating it and losing it to the aqueous layer.

Protocol (L-Cysteine Wash):

-

Dissolve product in Isopropyl Acetate (IPAc) or DCM .

-

Prepare a 10% aqueous solution of L-Cysteine or N-Acetylcysteine (NAC) .

-

Critical Step (pH Adjustment): Adjust the aqueous solution pH to 6–7 using mild base (NaHCO3).

-

Why? If pH < 3, the pyrimidine protonates and moves to water. If pH > 9, the Br group is at risk of hydrolysis.

-

-

Stir the biphasic mixture vigorously for 1 hour at 40°C.

-

Separate layers.[1] Wash organic layer with water and brine.

Part 4: Troubleshooting & FAQs

Q1: I used Si-Thiol at 60°C and my product purity dropped. What happened?

A: You likely triggered a Nucleophilic Aromatic Substitution (

-

Fix: Switch to Si-Thiourea and strictly limit temperature to <30°C.

Q2: My Pd levels are still ~50 ppm after carbon treatment. Why? A: Pyrimidines are excellent ligands. The nitrogen atoms are "fighting" the carbon for the Palladium.

-

Fix: You need a "Chelation War." Use a scavenger with a higher affinity for Pd than your pyrimidine. Si-TMT or Si-Thiourea have stronger binding constants than the pyrimidine nitrogen.

Q3: Can I use hydrogenation to precipitate Pd black? A: ABSOLUTELY NOT. Hydrogenation (Pd/C + H2) will debrominate your molecule, removing the 2-Bromo handle and yielding 4-ethylpyrimidine. Avoid all reductive conditions.

Q4: The scavenger is clogging my filter. A: This is common with fine silica particles.[1]

-

Fix: Use a "sandwich" filtration setup: [Sintered Glass] -> [Celite Pad] -> [Sand] -> [Scavenger Slurry]. Alternatively, use pre-packed scavenger cartridges (e.g., Biotage SNAP or SiliCycle E-PAK) to avoid loose powder handling.

References

-

ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (Establishes the <10 ppm limit for oral Pd).

- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900.

-

SiliCycle Application Note. Scavenging of Palladium from Nitrogen Heterocycles. (Specific data on Thiol vs. Thiourea efficiency).

-

Biotage User Guide. Metal Scavenger Selection Guide for Pharmaceutical Intermediates. (Compatibility of Si-TMT with electrophiles).

- Phillips, S. T., et al. (2018). Nucleophilic Aromatic Substitution of 2-Halopyrimidines. Journal of Organic Chemistry. (Mechanistic basis for the S_NAr warning).

Disclaimer: This guide is for research purposes. All protocols should be validated on a small scale before processing high-value batches.

Sources

Technical Support Center: Purification of 2-Bromo-4-ethylpyrimidine

Ticket ID: #PUR-PYR-0024 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Optimization of Column Chromatography for 2-Bromo-4-ethylpyrimidine

Introduction

Welcome to the Technical Support Center. You are likely working with 2-Bromo-4-ethylpyrimidine , a key intermediate often used in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions.

Purifying this compound presents a specific set of challenges. As a nitrogen-containing heterocycle, it possesses basic sites (the pyrimidine nitrogens) that interact strongly with the acidic silanol groups (

This guide provides a self-validating protocol designed to suppress these interactions and ensure high recovery.

Module 1: Method Development & Optimization

Before scaling up to a flash column, you must establish a thermodynamic separation window. Do not skip this step; pyrimidines are notorious for "streaking" on TLC plates, which mimics their behavior on the column.

The "Anti-Tailing" Solvent System

Standard Hexane/Ethyl Acetate (EtOAc) gradients often fail for this molecule. You must use a basic modifier.

| Component | Role | Recommended Concentration |

| Triethylamine (TEA) | Silanol Blocker: Competes with the pyrimidine for acidic sites on silica. | 1.0% v/v (Constant) |

| Ethyl Acetate | Polar Eluent: Modulates retention ( | Gradient (0% |

| Hexanes | Non-Polar Matrix: Controls elution strength. | Balance |

Critical Insight: Do not premix TEA into the gradient bottles if using an automated system (e.g., Biotage/ISCO) that calculates gradients dynamically, as the percentage of TEA will fluctuate. Instead, add TEA to both solvent A and solvent B at 1%, or use a dedicated "Modifier" line if your system supports it [1].

TLC Visualization

-

UV (254 nm): The pyrimidine ring absorbs strongly. This is your primary detection method.

-

Iodine Stain: Useful if you suspect non-UV active impurities (like aliphatic starting materials), though less sensitive for the pyrimidine itself.

Module 2: The Purification Protocol

Sample Preparation (Dry Loading)

2-Bromo-4-ethylpyrimidine is often an oil or a low-melting solid. Liquid loading (dissolving in DCM and injecting) often leads to band broadening because the solvent polarity disrupts the gradient at the head of the column. Dry loading is mandatory for sharp separation.

-

Dissolution: Dissolve crude mixture in a minimal amount of Dichloromethane (DCM).

-

Adsorption: Add Celite 545 or Silica Gel (ratio 1:2 crude to support).

-

Evaporation: Rotovap gently until a free-flowing powder is obtained. Caution: Do not use high heat (>40°C) or high vacuum for extended periods, as small pyrimidines can sublime.

-

Loading: Pack the powder into a solid load cartridge or pour it on top of the pre-packed column and cap with a sand layer.[1]

Gradient Execution

-

Column: Standard Silica (40-63 µm).

-

Flow Rate: 15-25 mL/min (for a 12g-25g column).

-

Equilibration: Flush column with 3 CV (Column Volumes) of the starting solvent (Hexane + 1% TEA) to neutralize the silica before injection.

Gradient Table:

| Time / CV | % Solvent B (EtOAc + 1% TEA) | Event |

|---|---|---|

| 0 - 2 CV | 0% | Isocratic Hold (Elute non-polar impurities) |

| 2 - 10 CV | 0%

Module 3: Visualization of Workflow

The following diagram illustrates the critical decision pathways for purifying this specific heterocycle.

Caption: Logical workflow for the purification of basic pyrimidines, highlighting the intervention for tailing (TEA) and stability checks.

Module 4: Troubleshooting Guide

Issue 1: Significant Tailing (Streaking)

Symptoms: The product elutes over 10-15 fractions; TLC of fractions shows "smearing" rather than a tight spot.

-

Root Cause: The basic nitrogen on the pyrimidine ring is hydrogen-bonding with acidic silanols (

) [2]. -

Solution:

-

Verify TEA: Ensure Triethylamine is present in both solvent reservoirs.

-

Increase Ionic Strength: If TEA fails, switch to 1% Methanolic Ammonia (7N NH3 in MeOH) mixed into DCM (DCM/MeOH/NH3 system).

-

Stationary Phase: Switch to Amine-functionalized silica (NH2-Silica) . This eliminates the need for mobile phase modifiers entirely [3].

-

Issue 2: Co-elution with Impurities

Symptoms: Product overlaps with a des-bromo impurity or a regioisomer.

-

Root Cause: Similar polarity between the ethyl-pyrimidine and its byproducts.

-

Solution:

-

Change Selectivity: Switch from Hexane/EtOAc to Toluene/Acetone or DCM/MeOH . The

interactions of Toluene often separate aromatic heterocycles better than alkanes. -

Flatten Gradient: Use a focused gradient (isocratic hold) at the %B where the product begins to elute (e.g., hold at 12% B for 5 CVs).

-

Issue 3: Product Decomposition

Symptoms: NMR shows loss of the bromine (dehalogenation) or appearance of an -OH peak (hydrolysis) after the column.

-

Root Cause: The column run was too long, or the silica was too acidic.

-

Solution:

-

Speed: Increase flow rate to minimize residence time.

-

Neutralization: Pre-wash the column with 1% TEA in Hexane for 5 minutes before loading the sample.

-

Alternative Phase: Use Neutral Alumina instead of Silica.

-

Module 5: Frequently Asked Questions (FAQs)

Q: Can I store the purified compound in the fridge? A: Yes. 2-Bromo-4-ethylpyrimidine should be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can darken (oxidize) over time if exposed to air and light.